

understanding the basic properties of Hydroxydiethylphenamine

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Compound of Interest

Compound Name: *Hydroxydiethylphenamine*

CAS No.: 13073-96-6

Cat. No.: B1663606

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Technical Monograph: Hydroxydiethylphenamine (Decloxizine)

Properties, Synthesis, and Pharmacological Profile

Executive Summary

Hydroxydiethylphenamine, chemically known as Decloxizine (often as the dihydrochloride salt, CAS: 13073-96-6), is a piperazine-class pharmaceutical compound.^{[1][2][3]} While it functions therapeutically as a potent histamine H1-receptor antagonist with bronchodilatory properties, it is equally critical in the pharmaceutical industry as a defined impurity (Impurity B) in the synthesis of Hydroxyzine and Cetirizine.

This guide provides a comprehensive technical analysis of **Hydroxydiethylphenamine**, covering its molecular architecture, synthesis pathways, pharmacological mechanism, and analytical profiling for quality control in drug development.

Chemical Identity & Molecular Architecture

Hydroxydiethylphenamine belongs to the diphenylmethylpiperazine class. Its structure is characterized by a central piperazine ring substituted at the N1 position with a benzhydryl (diphenylmethyl) group and at the N4 position with a 2-(2-hydroxyethoxy)ethyl chain.

Nomenclature & Identifiers

Parameter	Detail
Common Name	Hydroxydiethylphenamine; Decloxizine
IUPAC Name	2-[2-[4-(diphenylmethyl)piperazin-1-yl]ethoxy]ethanol
CAS Number	13073-96-6 (Dihydrochloride); 3733-63-9 (Free base)
Molecular Formula	$C_{21}H_{28}N_2O_2$ ^{[1][4][5][6][7][8][9]} · 2HCl (Salt form)
Molecular Weight	413.38 g/mol (Dihydrochloride); 340.46 g/mol (Free base)
Structural Class	Benzhydrylpiperazine derivative

Structural Analysis

The molecule shares the pharmacophore of first-generation antihistamines but possesses a unique hydrophilic tail:

- **Lipophilic Domain:** The diphenylmethyl group provides high affinity for the H1 receptor's hydrophobic pocket.
- **Basic Core:** The piperazine ring acts as the proton-accepting moiety essential for receptor binding (pKa ~8.0-9.0).
- **Hydrophilic Tail:** The ethoxy-ethanol side chain increases water solubility compared to analogs like cyclizine, influencing its pharmacokinetic distribution and renal excretion.

Physicochemical Properties^{[2][5][7][10][11][12][13]}

Understanding the physical behavior of **Hydroxydiethylphenamine** is vital for formulation and impurity tracking.

Property	Value / Characteristic
Appearance	White to off-white crystalline powder
Solubility	Highly soluble in water (>50 mg/mL); soluble in methanol; sparingly soluble in acetone.
Melting Point	245–250 °C (Decomposition, Dihydrochloride salt)
pKa	~8.3 (piperazine nitrogen), ~4.5 (second nitrogen)
Hygroscopicity	Moderately hygroscopic; requires storage under desiccant.
Stability	Stable under ambient conditions. Sensitive to strong oxidizers.

Pharmacological Mechanism[7][10][11][13][14]

Hydroxydiethylphenamine functions primarily as an inverse agonist/antagonist at the Histamine H1 receptor. By stabilizing the inactive conformation of the Gq-coupled H1 receptor, it prevents the histamine-induced inflammatory cascade.

Mechanism of Action (H1 Blockade)

- **Receptor Binding:** Competes with histamine for the transmembrane binding pocket of the H1 receptor.
- **Signaling Inhibition:** Blocks the Gq/11-mediated activation of Phospholipase C (PLC), preventing the hydrolysis of PIP2 into IP3 and DAG.
- **Downstream Effect:** Reduces intracellular Calcium (Ca^{2+}) release, inhibiting smooth muscle contraction (bronchoconstriction) and vascular permeability (edema).

Secondary Effects

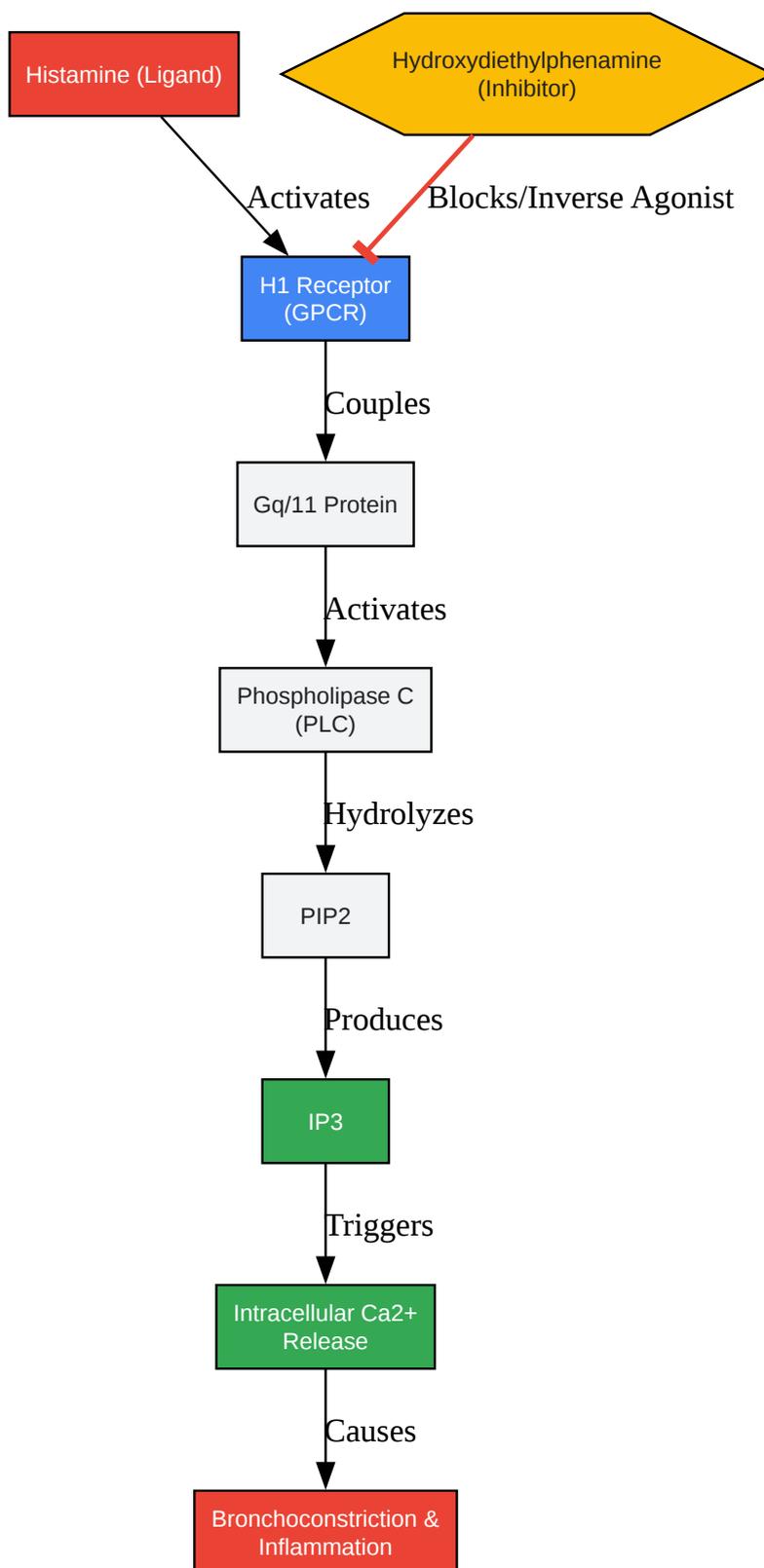
- **Bronchodilation:** In specific formulations (e.g., compound tablets with bronchodilators), it contributes to airway relaxation, likely through anticholinergic (M3 blockade) activity common

to this chemical class.

- Microcirculation: Some clinical data suggests mild anti-platelet aggregation activity, potentially via phosphodiesterase inhibition, though this is secondary to its antihistaminic profile.

Signaling Pathway Diagram

The following diagram illustrates the blockade of the H1 signaling cascade by **Hydroxydiethylphenamine**.



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Caption: Inhibition of the Histamine H1-Gq-PLC signaling cascade by **Hydroxydiethylphenamine**.

Synthesis & Manufacturing Protocol

For researchers using **Hydroxydiethylphenamine** as a reference standard (Impurity B), synthesis via alkylation is the standard route.

Retrosynthetic Analysis

The molecule is assembled by coupling 1-(diphenylmethyl)piperazine (Benzhydrylpiperazine) with 2-(2-chloroethoxy)ethanol.

Laboratory Scale Synthesis Protocol

Reagents:

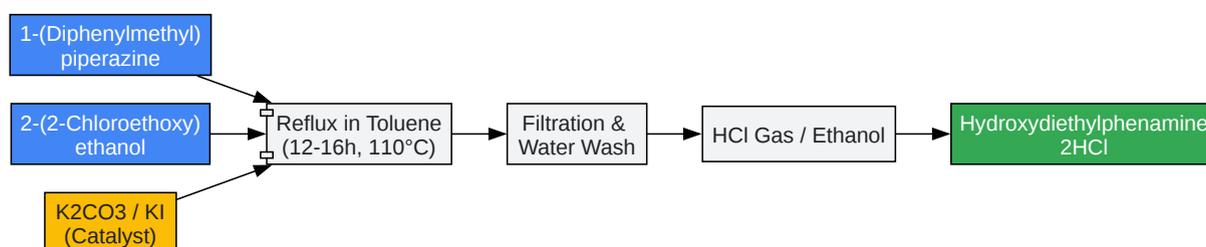
- 1-(Diphenylmethyl)piperazine (1.0 eq)
- 2-(2-Chloroethoxy)ethanol (1.2 eq)
- Potassium Carbonate (K_2CO_3 , 2.0 eq)
- Potassium Iodide (KI, catalytic amount)
- Solvent: Toluene or DMF^[7]

Step-by-Step Methodology:

- Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 g of 1-(diphenylmethyl)piperazine in 100 mL of Toluene.
- Base Addition: Add 11.0 g of anhydrous K_2CO_3 and 0.5 g of KI. Stir for 15 minutes at room temperature.
- Alkylation: Dropwise add 2-(2-chloroethoxy)ethanol (6.0 g) over 20 minutes.
- Reflux: Heat the mixture to reflux (110°C) and maintain for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1).

- Work-up: Cool to room temperature. Filter off inorganic salts. Wash the filtrate with water (3 x 50 mL).
- Salt Formation: Dry the organic layer over Na_2SO_4 . Bubble dry HCl gas into the toluene solution (or add ethanolic HCl) to precipitate the dihydrochloride salt.
- Purification: Recrystallize the crude solid from Isopropanol/Ethanol to yield pure **Hydroxydiethylphenamine dihydrochloride**.

Synthesis Workflow Diagram



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Caption: Synthetic pathway for **Hydroxydiethylphenamine** via N-alkylation.

Analytical Profiling (Quality Control)

As "Impurity B" in Hydroxyzine monographs (EP/USP), precise detection is required.

HPLC Method (Standard Protocol)

- Column: C18 (e.g., 250 mm x 4.6 mm, 5 μm).
- Mobile Phase:
 - Buffer: 0.01 M Phosphate buffer (pH 3.0).
 - Organic: Acetonitrile.[10]

- Gradient: 70:30 (Buffer:ACN) to 40:60 over 20 mins.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 230 nm (Absorption max of benzhydryl group).
- Retention Time: Typically elutes before Hydroxyzine due to the more polar ethoxy-ethanol chain compared to the ethoxy-ethoxy-ethanol chain of Hydroxyzine.

Mass Spectrometry (ESI+)

- Parent Ion: $[M+H]^+ = 341.2$ m/z (Free base).
- Major Fragments:
 - m/z 167 (Diphenylmethyl cation) – Characteristic of benzhydryl derivatives.
 - m/z 201 (Chlorobenzhydryl) – Absent (Distinguishes from Cetirizine/Hydroxyzine impurities containing Cl).

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